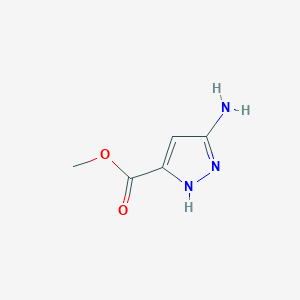

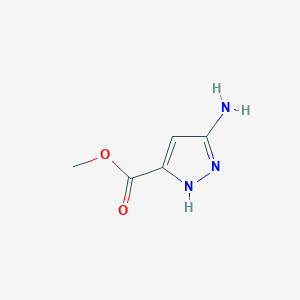

methyl 5-amino-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKSVVOCYHTIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593849 | |

| Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632365-54-9 | |

| Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate

Introduction: The Significance of the Aminopyrazole Scaffold

The 5-aminopyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antipsychotic, and anti-cancer properties.[1][2] Methyl 5-amino-1H-pyrazole-3-carboxylate, in particular, serves as a versatile building block in drug discovery and development. The presence of three distinct functional groups—an amino group, a carboxylate, and a reactive pyrazole ring system—provides multiple handles for further chemical modification, enabling the construction of diverse compound libraries for high-throughput screening. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, delving into the mechanistic rationale behind the chosen methodologies and offering practical, field-proven insights for researchers and drug development professionals.

Primary Synthesis Pathway: Cyclocondensation of a β-Ketonitrile Equivalent with Hydrazine

The most direct and widely employed strategy for the synthesis of 5-aminopyrazoles is the cyclocondensation of a β-ketonitrile or a related 1,3-dielectrophilic species with hydrazine.[1] This approach offers a high degree of convergence and is amenable to scale-up.

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen atom of hydrazine attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen onto the nitrile carbon. Tautomerization of the resulting imine then yields the aromatic 5-aminopyrazole ring. The regioselectivity of the initial attack and the subsequent cyclization are key to the successful synthesis of the desired isomer.

Proposed Synthetic Protocol

Workflow for the Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation of Methyl 2-cyano-3-methoxyacrylate (Starting Material):

-

To a stirred solution of methyl cyanoacetate (1.0 eq) in trimethyl orthoformate (3.0 eq), add a catalytic amount of acetic anhydride.

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, remove the excess trimethyl orthoformate and byproducts under reduced pressure to yield crude methyl 2-cyano-3-methoxyacrylate, which can often be used in the next step without further purification.

-

-

Cyclocondensation with Hydrazine:

-

Dissolve the crude methyl 2-cyano-3-methoxyacrylate (1.0 eq) in ethanol.

-

To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours or gently reflux for 2-4 hours to drive the reaction to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a crystalline solid.

-

Data Presentation: Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 75-90% |

| Purity (by HPLC) | >98% |

| Melting Point | Not reported, but expected to be a solid |

| Appearance | White to off-white crystalline solid |

Alternative Synthesis Pathway: Functional Group Interconversion

Synthesis of a 5-Hydroxypyrazole Intermediate

A potential starting point for this pathway is the synthesis of methyl 5-hydroxy-1H-pyrazole-3-carboxylate. This can be achieved through the reaction of dimethyl acetylenedicarboxylate (DMAD) with hydrazine.[3][4]

Reaction Scheme for Methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Caption: Synthesis of the 5-hydroxypyrazole intermediate.

Conversion of the 5-Hydroxy Group to a 5-Amino Group

The conversion of the 5-hydroxy group to a 5-amino group is a multi-step process that presents several challenges. A possible, though not trivial, sequence would involve:

-

Conversion of the Hydroxyl to a Better Leaving Group: The hydroxyl group of the 5-hydroxypyrazole (which exists in tautomeric equilibrium with the pyrazolone form) needs to be converted into a more suitable leaving group, such as a triflate or a halide.

-

Nucleophilic Substitution: The resulting activated pyrazole can then be subjected to nucleophilic substitution with an ammonia equivalent, such as ammonia itself or a protected amine, to introduce the amino group. This step may require high temperatures and pressures and could be prone to side reactions.

Given the potentially harsh conditions and multiple steps involved, this pathway is generally less favorable than the direct cyclocondensation approach.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Cyclocondensation | Pathway 2: Functional Group Interconversion |

| Convergence | High (convergent synthesis) | Low (linear synthesis) |

| Number of Steps | Typically 1-2 steps | Multiple steps |

| Atom Economy | Good | Moderate to Poor |

| Potential Yield | High | Lower due to multiple steps |

| Scalability | Generally good | Can be challenging |

| Starting Material Availability | Readily available | May require synthesis of the pyrazole intermediate |

Conclusion

For the synthesis of this compound, the cyclocondensation of a β-ketonitrile equivalent, such as methyl 2-cyano-3-methoxyacrylate, with hydrazine stands out as the most efficient and practical approach. This method is characterized by its high convergence, good yields, and operational simplicity, making it well-suited for both laboratory-scale synthesis and potential scale-up for industrial production. While alternative routes through functional group interconversion are theoretically possible, they are generally more complex and less efficient. The insights and methodologies presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis of this important chemical building block.

References

-

Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248-1252. [Link]

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

El-Abadelah, M. M., Nazer, M. Z., & El-Abadla, N. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Arkivoc, 2011(i), 209-269. [Link]

- Google Patents. (1996).

- Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

Saeed, A., Arshad, I., & Flörke, U. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

-

Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-58. [Link]

Sources

- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]

- 4. researchgate.net [researchgate.net]

physicochemical properties of methyl 5-amino-1H-pyrazole-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 5-Amino-1H-pyrazole-3-carboxylate

Introduction

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and drug discovery. As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities.[1][2] The strategic placement of an amino group and a methyl carboxylate ester on the pyrazole core provides versatile handles for synthetic modification, making it a valuable scaffold for the development of novel therapeutic agents.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of this compound, moving beyond a simple data summary to explain the causality behind experimental choices and to provide actionable, field-proven protocols for its characterization. Adherence to rigorous scientific integrity is paramount, with all key claims and data supported by authoritative sources.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its molecular structure, which dictates all of its chemical and physical behaviors.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | methyl 3-amino-1H-pyrazole-5-carboxylate | PubChem[3] |

| CAS Number | 632365-54-9 | PubChem[3] |

| Molecular Formula | C₅H₇N₃O₂ | PubChem[3] |

| SMILES | COC(=O)C1=CC(=NN1)N | PubChem[3] |

| InChIKey | WUKSVVOCYHTIMV-UHFFFAOYSA-N | PubChem[3] |

Structural Features and Tautomerism

The structure features a five-membered pyrazole ring, an aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at the C3 and C5 positions (numbering may vary based on tautomeric form) with a methyl carboxylate group and an amino group, respectively.

A critical structural aspect of this molecule is its capacity for annular tautomerism, a common feature in N-unsubstituted pyrazoles. The proton on the ring nitrogen can migrate between the two nitrogen atoms, leading to two distinct but rapidly equilibrating tautomeric forms. This equilibrium is fundamental to its reactivity and intermolecular interactions.

Core Physicochemical Properties

The physicochemical properties of a compound are determinative of its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

| Property | Value / Expected Behavior | Source / Method |

| Molecular Weight | 141.13 g/mol | PubChem[3] |

| Monoisotopic Mass | 141.053826475 Da | PubChem[3] |

| Melting Point | Data not available. Expected to be a solid at room temperature. | Determined via Capillary Melting Point Apparatus. |

| Boiling Point | Expected to decompose prior to boiling at atmospheric pressure. | --- |

| Solubility | Data not available. Expected to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, Methanol) and limited solubility in water and non-polar solvents. | Determined via Shake-Flask Method (See Protocol 5.1). |

| pKa | Data not available. The molecule possesses a basic amino group and an acidic pyrazole N-H proton. | Determined via Potentiometric Titration (See Protocol 5.2). |

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential for confirming the identity, purity, and structure of the compound. The following spectroscopic techniques are standard for the characterization of such heterocyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation in solution. For this compound, both ¹H and ¹³C NMR are critical.

-

Expertise & Experience: The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is crucial. DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable protons (NH and NH₂). The tautomeric equilibrium can sometimes lead to broadened peaks for the pyrazole ring carbons and protons, providing insight into the dynamics of the system.[4][5] Advanced 2D NMR experiments like HMBC and HSQC are not just for confirmation; they are essential for definitively assigning signals, especially for distinguishing between regioisomers that may arise during synthesis.[5][6]

-

Expected ¹H NMR Signals (in DMSO-d₆):

-

~3.7 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).

-

~5.5-6.0 ppm (singlet, 1H): Proton on the pyrazole ring (C4-H).

-

~5.0-6.5 ppm (broad singlet, 2H): Protons of the amino group (-NH₂).

-

~12.0-13.0 ppm (very broad singlet, 1H): Proton of the pyrazole ring N-H.

-

-

Expected ¹³C NMR Signals (in DMSO-d₆):

-

~51 ppm: Methyl ester carbon (-OCH₃).

-

~90-100 ppm: C4 of the pyrazole ring.

-

~140-160 ppm (2 signals): C3 and C5 of the pyrazole ring.

-

~160-165 ppm: Carbonyl carbon of the ester (C=O).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.

-

Expertise & Experience: Sample preparation via Attenuated Total Reflectance (ATR) is often preferred for its simplicity and speed over traditional KBr pellets. The N-H stretching region is particularly informative. The amino group (-NH₂) typically shows two distinct bands (symmetric and asymmetric stretching), while the pyrazole N-H stretch is often broader. Hydrogen bonding can cause significant shifts in the positions of the N-H and C=O stretching frequencies.

-

Expected Characteristic Absorption Bands:

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule with high confidence.

-

Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for this type of polar molecule. Running the analysis in positive ion mode will readily generate the protonated molecular ion [M+H]⁺. The measured mass should be compared to the calculated exact mass of the C₅H₈N₃O₂⁺ ion (142.0611). A mass accuracy within 5 ppm is the standard for confirming the molecular formula.

Stability and Handling

Understanding the hazards and stability of a compound is a prerequisite for its safe handling and storage in a laboratory setting.

GHS Hazard Classification

Based on available data, this compound is classified with the following hazards:

| GHS Classification | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[3] | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[3] | Warning |

| STOT - Single Exposure | H335: May cause respiratory irritation.[3] | Warning |

Handling and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautions are mandatory:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[10]

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[10]

Experimental Methodologies

The following protocols are provided as self-validating systems for the determination of key physicochemical properties.

Protocol 5.1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD 105 guideline for determining water solubility, a critical parameter for drug development.

Protocol 5.2: General Procedure for NMR Analysis

This workflow ensures high-quality data for structural verification.

Conclusion

This compound is a foundational building block whose utility is unlocked through a thorough understanding of its physicochemical properties. Its tautomeric nature, spectroscopic fingerprint, and handling requirements are all critical data points for the medicinal chemist. The protocols and data presented in this guide provide the necessary framework for its effective and safe utilization in a research and development setting. By grounding experimental work in a solid understanding of these core characteristics, scientists can more effectively leverage this versatile scaffold to build the next generation of innovative molecules.

References

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: KTU ePubl URL: [Link]

-

Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone Source: Carlo Erba Reagents URL: [Link]

-

Title: Safety Data Sheet - Bis(3-methyl-1-phenyl-5-pyrazolone) Source: Kishida Chemical Co., Ltd. URL: [Link]

-

Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate Source: MDPI URL: [Link]

-

Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: MDPI URL: [Link]

-

Title: Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Source: ResearchGate URL: [Link]

-

Title: Pyrazoles database - synthesis, physical properties Source: Pyrazoles.net URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives Source: Journal of Medicinal and Chemical Sciences URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jmchemsci.com [jmchemsci.com]

- 3. This compound | C5H7N3O2 | CID 18445864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

The Strategic Role of Methyl 5-Amino-1H-pyrazole-3-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity. Among the vast family of pyrazole derivatives, Methyl 5-Amino-1H-pyrazole-3-carboxylate has emerged as a particularly valuable and strategic building block. This guide provides an in-depth exploration of this compound, from its fundamental properties to its application in the synthesis of targeted therapies, offering field-proven insights for professionals in drug development.

The core value of this compound lies in its trifunctional nature. The presence of a nucleophilic amino group, an ester moiety amenable to various transformations, and a reactive pyrazole ring system provides a powerful toolkit for the construction of complex molecular architectures. This inherent versatility has positioned it as a key intermediate in the synthesis of compounds targeting a range of biological pathways, most notably in the development of kinase inhibitors for oncology and inflammatory diseases.[2]

Core Compound Profile: Physicochemical and Structural Characteristics

A thorough understanding of a starting material's properties is fundamental to its effective application in multi-step synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 632365-54-9 | PubChem[3] |

| Molecular Formula | C₅H₇N₃O₂ | PubChem[3] |

| Molecular Weight | 141.13 g/mol | PubChem[3] |

| IUPAC Name | methyl 3-amino-1H-pyrazole-5-carboxylate | PubChem[3] |

| Synonyms | This compound | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich[4] |

| Hazards | Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335) | PubChem[3] |

Strategic Synthesis of the Pyrazole Core

The regioselective synthesis of substituted pyrazoles is a critical consideration in medicinal chemistry.[5][6] The construction of the this compound core typically involves the condensation of a hydrazine derivative with a suitably functionalized three-carbon precursor. A common and efficient approach involves the reaction of hydrazine with a β-keto ester derivative.

The choice of reaction conditions, such as solvent and temperature, is crucial for controlling regioselectivity and maximizing yield. For instance, the reaction of hydrazine hydrate with dimethyl acetylenedicarboxylate can be a direct route, though careful control of stoichiometry and temperature is necessary to avoid side reactions.

Below is a generalized workflow for a common synthetic approach.

Caption: Generalized workflow for the cyclocondensation synthesis of the target pyrazole.

Application in Targeted Therapy: A Kinase Inhibitor Building Block

The true utility of this compound is realized in its application as a scaffold for generating libraries of potential drug candidates. A prime example is its use in the synthesis of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a key signaling protein in inflammatory pathways.[2] Dysregulation of the IRAK4 signaling cascade is implicated in a variety of autoimmune diseases and cancers.

The amino group of the pyrazole core serves as a crucial attachment point for building out the molecule to interact with the kinase's active site. The general strategy involves an initial acylation or coupling reaction at the 5-amino position, followed by further modifications.

The diagram below illustrates the central role of IRAK4 in the Toll-like Receptor (TLR) signaling pathway, a common target for inhibitors derived from this pyrazole scaffold.

Caption: Simplified schematic of the IRAK4 signaling pathway and the point of therapeutic intervention.

Field-Proven Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

The following protocol details a reliable, self-validating method for the synthesis of a key intermediate in the development of IRAK4 inhibitors, starting from this compound. This reaction demonstrates the utility of the starting material in constructing more complex heterocyclic systems.

Objective: To synthesize a 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate ester via condensation with a β-keto ester.

Materials:

-

This compound

-

Diethyl malonate (or a similar β-dicarbonyl compound)

-

Sodium ethoxide

-

Ethanol, absolute

-

Acetic acid, glacial

-

Standard glassware for reflux and work-up

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide. Causality: The use of freshly prepared sodium ethoxide ensures a moisture-free, highly basic environment, which is critical for the deprotonation of the β-dicarbonyl compound, initiating the condensation reaction.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add diethyl malonate dropwise. Stir for 15 minutes to ensure complete formation of the enolate. Subsequently, add this compound in one portion.

-

Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting pyrazole spot and the appearance of a new, more polar product spot on the TLC plate (visualized under UV light) confirms the progression of the cyclization.

-

Work-up and Isolation: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Carefully neutralize the reaction mixture by the slow addition of glacial acetic acid. This will cause the product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-hydroxypyrazolo[1,5-a]pyrimidine derivative. Trustworthiness: The distinct melting point of the recrystallized product and its characterization by NMR and Mass Spectrometry provide definitive validation of its structure and purity.

This pyrazolo[1,5-a]pyrimidine core is a versatile intermediate. The hydroxyl group can be converted to a leaving group (e.g., a chloride) for subsequent SNAr reactions, allowing for the introduction of various amine side chains to explore the structure-activity relationship (SAR) for kinase inhibition.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its inherent functionality and predictable reactivity make it an ideal starting point for the synthesis of diverse and complex molecules. As demonstrated by its application in the development of kinase inhibitors, this pyrazole derivative continues to be a central player in the quest for novel therapeutics. A deep understanding of its properties, synthesis, and reactivity is essential for any researcher or scientist working at the forefront of drug discovery.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Žukauskaitė, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4999. Retrieved from [Link]

-

Žukauskaitė, A., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(15), 4999. Retrieved from [Link]

-

Arshad, M., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(6), 7149-7157. Retrieved from [Link]

-

Pyrazoles database. (n.d.). Synthesis, physical properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐amino‐1H‐pyrazole 3. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Thore, S.N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 9, S1144-S1149. Retrieved from [Link]

-

Maccallini, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Retrieved from [Link]

-

Lee, H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(6), 702-707. Retrieved from [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

-

El-Malah, A. A., et al. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Scientific Reports, 10, 7268. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H7N3O2 | CID 18445864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 5-Amino-1H-Pyrazole-3-Carboxylate

This guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and characterization of methyl 5-amino-1H-pyrazole-3-carboxylate (CAS 632365-54-9), a key heterocyclic building block in medicinal chemistry and drug development. The methodologies and interpretations presented herein are grounded in established principles and comparative data from closely related pyrazole derivatives, ensuring a robust framework for researchers and scientists.

Introduction: The Significance of Spectroscopic Verification

This compound is a versatile scaffold featuring a pyrazole core substituted with a primary amine and a methyl ester group. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[1] Accurate structural confirmation is the bedrock of chemical synthesis and drug discovery. The techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that, when used in concert, provide a comprehensive "fingerprint" of the molecule, confirming its identity, purity, and structural integrity.

This document serves as a practical guide to obtaining and interpreting this critical data, explaining the rationale behind the expected spectral features based on the molecule's distinct structural components.

Molecular Structure and Analysis Workflow

The structural analysis of a newly synthesized or sourced batch of this compound follows a logical workflow. Each analytical technique provides a unique piece of the structural puzzle.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for full characterization.

Proton (¹H) NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their relative ratios, and their connectivity. The spectrum is expected to show four distinct signals corresponding to the amine, pyrazole ring, methyl ester, and pyrazole N-H protons.

Table 1: Experimental and Predicted ¹H NMR Data for this compound

| Signal Assignment | Multiplicity | Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| -NH (pyrazole) | broad singlet | ~11.0 - 12.5 | The N-H proton of the pyrazole ring is acidic and often exchanges with residual water, resulting in a broad signal at a very downfield position. Its chemical shift is highly dependent on solvent and concentration. |

| -NH₂ (amine) | broad singlet | ~5.0 - 6.0 | The protons of the primary amine also exhibit broadening due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. This chemical shift is characteristic for amines attached to an aromatic ring. |

| =C-H (pyrazole) | singlet | ~5.8 | The single proton on the pyrazole ring (C4-H) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. In the related methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this proton appears at 5.98 ppm.[2] |

| -OCH₃ (ester) | singlet | ~3.8 | The three protons of the methyl ester group are chemically equivalent and appear as a sharp singlet. This is a highly characteristic and reliable signal. For comparison, the methyl ester protons in similar pyrazole carboxylates resonate around 3.83 ppm.[2][3] |

| Solvent: DMSO-d₆ |

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Five distinct signals are predicted for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

| C=O (ester) | ~162 | The carbonyl carbon of the ester group is the most deshielded carbon, appearing far downfield. Similar ester carbonyls in pyrazole systems are found in the 163-164 ppm range.[4] |

| C5-NH₂ | ~155 | The C5 carbon, bonded to the electron-donating amino group, is significantly deshielded and appears downfield. |

| C3-COOCH₃ | ~140 | The C3 carbon, attached to the ester group, is also deshielded but typically less so than the carbon bearing the amino group in this tautomer. |

| C4-H | ~90 | The C4 carbon, bonded to a hydrogen, is the most upfield of the pyrazole ring carbons. Its chemical shift is highly characteristic for this position on the pyrazole ring. |

| -OCH₃ (ester) | ~52 | The methyl carbon of the ester is shielded and appears in the typical region for such functional groups. Published data for related structures show this peak at approximately 51.4 ppm.[4] |

| Solvent: DMSO-d₆ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Weigh approximately 10-15 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice due to the compound's polarity and to observe exchangeable protons).

-

Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a 2-second relaxation delay.

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the N-H, C=O, and C-N bonds.

Caption: Key regions in an IR spectrum.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | The presence of a primary amine (-NH₂) typically results in a doublet (two distinct peaks) in this region.[5] This is a strong indicator of the -NH₂ group. |

| 3200 - 3000 | N-H Stretch (ring) | Medium, Broad | The pyrazole N-H stretch often appears as a broader band in this region due to extensive hydrogen bonding. |

| ~1715 | C=O Stretch (ester) | Strong, Sharp | The carbonyl stretch of the methyl ester is expected to be one of the most intense and sharpest peaks in the spectrum. The value for a similar hydroxylated pyrazole was 1728 cm⁻¹.[2] |

| ~1630 | N-H Scissoring (bending) | Medium | This bending vibration is characteristic of primary amines. |

| 1580 - 1450 | C=N, C=C Stretch | Medium | Aromatic ring stretching vibrations from the pyrazole core will appear in this region. |

| 1300 - 1200 | C-O Stretch (ester) | Strong | The C-O single bond stretch of the ester group is another strong, characteristic absorption. |

| 1250 - 1150 | C-N Stretch | Medium | The stretching vibration of the C-N bond of the aromatic amine. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.

Predicted Mass Spectrum

The molecular formula for this compound is C₅H₇N₃O₂.[6]

-

Molecular Weight (Nominal): 141 g/mol

-

Exact Mass: 141.0538 Da

-

Expected Molecular Ion (M⁺˙): In Electron Ionization (EI), a peak at m/z = 141 is expected. In Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 142 would be prominent.

Predicted Fragmentation Pathway

The fragmentation of pyrazoles is well-documented. Key fragmentation pathways often involve the loss of stable neutral molecules.

Caption: A plausible EI fragmentation pathway.

-

Loss of Methoxy Radical: A common fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da) to give a fragment at m/z = 110 .

-

Loss of Carbomethoxy Radical: The entire ester group can be lost as a radical (•COOCH₃, 59 Da), leading to a fragment at m/z = 82 .

-

Ring Fragmentation: Pyrazole rings are known to undergo fragmentation by losing a molecule of nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da), leading to complex smaller fragments.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

-

Tandem MS (MS/MS): To confirm fragmentation, the [M+H]⁺ ion (m/z 142) can be isolated and fragmented to observe the daughter ions, which helps confirm the predicted pathways.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a detailed and unambiguous structural confirmation of this compound. The ¹H NMR confirms the presence and connectivity of all protons, the IR spectrum identifies the key functional groups (amine and ester), and the mass spectrum verifies the molecular weight and provides corroborating structural information through fragmentation. This comprehensive spectroscopic dossier is essential for ensuring the quality and identity of this important chemical intermediate in any research or development setting.

References

-

Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]

-

Khan, M. A., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(39), 21957-21965. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Available at: [Link]

-

Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available at: [Link]

-

Asghar, M. N., et al. (2014). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 19(11), 18882-18889. Available at: [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

Sources

Whitepaper: The Expanding Biological Frontier of Pyrazole-3-Carboxylate Esters: A Technical Guide for Drug Discovery

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs.[1] When functionalized with a carboxylate ester at the 3-position, this five-membered heterocycle transforms into a privileged scaffold with a vast and diverse biological potential.[2][3] This guide provides an in-depth technical analysis for researchers and drug development professionals, moving beyond a simple literature review to synthesize field-proven insights into the structure-activity relationships (SAR), mechanisms of action, and key experimental methodologies that underpin the therapeutic promise of pyrazole-3-carboxylate esters. We will explore their potent activities as antimicrobial, anti-inflammatory, and anticancer agents, among others, providing a causal framework for rational drug design and a practical foundation for laboratory investigation.

The Pyrazole-3-Carboxylate Ester Scaffold: A Structural Overview

The pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and hydrogen bonding capabilities. The introduction of a carboxylate ester at the C3 position provides a critical handle for molecular interactions and further chemical modification. This ester group can act as a hydrogen bond acceptor and its hydrolysis can yield a carboxylic acid, which can be a key pharmacophore for interacting with biological targets. The substituents at the N1, C4, and C5 positions are the primary drivers of potency and selectivity, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.

General Synthetic Strategies & Workflow

The synthesis of pyrazole-3-carboxylate esters is well-established, with the most common and versatile method being the cyclization of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] This approach allows for significant diversity in the final products by varying the starting materials.

A typical discovery workflow involves a multi-stage process from initial synthesis to biological validation. This iterative process is crucial for optimizing lead compounds.

Caption: General workflow for the discovery and development of pyrazole-3-carboxylate esters.

Antimicrobial Potential: A New Front Against Resistance

Pyrazole-3-carboxylate esters have emerged as a promising class of antimicrobial agents, exhibiting activity against a spectrum of bacteria and fungi.[6]

Antibacterial Activity

Several studies have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. For instance, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was shown to have a Minimum Inhibitory Concentration (MIC) against E. coli of 0.038 µmol/mL, which is comparable to the standard antibiotic ampicillin.[6] The mechanism is often attributed to the disruption of the bacterial cell wall or inhibition of essential enzymes.[7] Trifluorophenyl-substituted pyrazoles have shown particular potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.39 μg/ml.[7]

Antifungal Activity

These compounds are also effective antifungal agents. Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate, with an MIC of 0.015 µmol/mL against Candida parapsilosis, was found to be more active than the reference drug fluconazole.[6] In the agrochemical sector, a key mechanism of action is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the fungal mitochondrial respiratory chain.[8] This targeted action disrupts fungal energy production, leading to cell death.

Caption: Mechanism of antifungal action via Succinate Dehydrogenase (SDH) inhibition.

Table 1: Selected Antimicrobial Activities of Pyrazole-3-Carboxylate Esters

| Compound | Target Organism | Activity (MIC) | Reference Drug | Ref. |

| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | E. coli | 0.038 µmol/mL | Ampicillin (0.033 µmol/mL) | [6] |

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. parapsilosis | 0.015 µmol/mL | Fluconazole (0.020 µmol/mL) | [6] |

| Naphthyl-substituted pyrazole hydrazone | S. aureus | 0.78–1.56 μg/ml | - | [7] |

| Trifluorophenyl-substituted pyrazole | MRSA strains | 0.39 μg/ml | - | [7] |

Anti-inflammatory and Analgesic Properties

Many pyrazole-containing compounds are well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[9] Pyrazole-3-carboxylate esters build upon this legacy, with many derivatives showing significant anti-inflammatory and analgesic effects.[10][11]

The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.

In preclinical studies, compounds such as Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate have demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[4] Structure-activity relationship studies have shown that incorporating amide or ester functionalities can significantly enhance both anti-inflammatory and analgesic profiles.[9]

Table 2: Selected In Vivo Anti-inflammatory Activity

| Compound | Assay Model | Dose | % Inhibition | Ref. |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Carrageenan-induced paw edema | - | Significant | [4] |

| Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylates (3a, 3c, 3d) | Carrageenan-induced paw edema | 25 mg/kg | Significant | [11] |

| 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4c) | Carrageenan-induced paw edema | - | Most Active in Series | [10] |

Anticancer Potential: Targeting Cell Proliferation and Survival

The pyrazole scaffold is a key component of several modern anticancer drugs, and pyrazole-3-carboxylate esters are a promising area of investigation.[12][13] Their anticancer effects are mediated through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and anti-angiogenic properties.[13][14]

For example, the novel compound ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl)ureido)-1H-pyrazole-4-carboxylate (GeGe-3) has been identified as a potent anticancer agent that restricts cell proliferation and migration in various cancer cell lines, including prostate (PC3) and lung (A549) cancer.[15] Other pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase.[12] Some pyrazole-carboxamide derivatives have demonstrated the ability to bind to the minor groove of DNA and even induce DNA cleavage, suggesting a direct cytotoxic mechanism.[16]

Table 3: Selected In Vitro Anticancer Activities

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Ref. |

| GeGe-3 | PC3 (Prostate) | ~10 µM | Anti-proliferative, Anti-migration | [15] |

| Pyrazole-benzothiazole hybrids | A549 (Lung), PC3, HT29 | 3.17 to 6.77 µM | Anti-angiogenic (VEGFR-2) | [17] |

| Coumarin pyrazole carbaldehyde (P-03) | A549 (Lung) | 13.5 mmol | G2/M phase arrest, Apoptosis | [12] |

| 1H-pyrazole-3-carboxamide (pym-5) | - | DNA binding (K=1.06x10⁵ M⁻¹) | DNA binding and cleavage | [16] |

Other CNS and Receptor-Modulating Activities

Beyond the major areas of oncology and infectious diseases, this scaffold shows significant versatility. Notably, pyrazole derivatives have been extensively studied as potent and selective antagonists for the brain cannabinoid receptor (CB1).[18] The lead compound in this class, SR141716A, features a pyrazole-3-carboxamide group. Structure-activity studies have revealed that a para-substituted phenyl ring at the C5 position and a 2,4-dichlorophenyl group at the N1 position are crucial for potent CB1 antagonistic activity.[18] Such compounds have therapeutic potential and serve as valuable pharmacological probes for studying the endocannabinoid system.[19]

Experimental Protocols

Protocol 1: General Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylates[4]

This protocol describes a common two-step synthesis.

Step A: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate intermediate

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1 eq.) in absolute ethanol under an inert atmosphere.

-

To this solution, add diethyl oxalate (1 eq.) dropwise at 0-5°C.

-

Add the appropriate substituted acetophenone (1 eq.) dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the intermediate product.

-

Filter, wash with water, and dry the solid. Recrystallize from ethanol if necessary. Causality Note: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate in a Claisen condensation reaction.

Step B: Cyclization to form the Pyrazole Ring

-

Suspend the ethyl 2,4-dioxo-4-arylbutanoate intermediate (1 eq.) in ethanol.

-

Add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid. Causality Note: The acetic acid catalyzes the condensation by protonating the carbonyl oxygens, making them more susceptible to nucleophilic attack by the hydrazine nitrogens, which initiates the cyclization cascade.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into crushed ice.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol) to yield the ethyl 5-aryl-1H-pyrazole-3-carboxylate.

Protocol 2: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)[20]

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to each well.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the standardized bacterial suspension to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

Pyrazole-3-carboxylate esters represent a highly versatile and privileged scaffold in modern drug discovery. Their synthetic tractability allows for the creation of large, diverse libraries, and their demonstrated biological activities span a wide range of therapeutic areas, including infectious diseases, inflammation, and oncology. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action. This guide has provided a framework for this understanding, synthesizing critical data and methodologies to empower researchers to rationally design and evaluate the next generation of pyrazole-based therapeutics.

References

-

Al-Abdullah, N. H., Al-Tuwaijri, H. M., Hassan, H. M., & Hafez, H. G. (n.d.). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. PubMed. [Link]

-

Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

-

Wang, B., Qin, W., Wu, F., Chen, L., & Zuo, Z. (n.d.). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]

-

Bhandari, S., Kumar, V., & Singh, R. (2022). Current status of pyrazole and its biological activities. PMC. [Link]

-

Yogi, B. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

-

Butkute, S., Jukneviciute, G., Vaickelioniene, R., & Vaickelionis, J. (2022). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. PMC. [Link]

-

Hameed, A., Zehra, S. S., Abbas, S. A., & Khan, K. M. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

-

Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Rana, K. (2022). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. Semantic Scholar. [Link]

-

Hacıalioğlu, E., Taşdemir, V., Genç, H., & Tozlu, İ. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Tozlu, İ., Şahin, E., Ulusoy, G., & Gök, B. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

-

Chahal, V. (n.d.). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Chahal. [Link]

-

Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Manikandan, A., Sakthidevi, V., & Kanth, S. V. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

-

Ge, G., Angelucci, A., & Piras, M. (2024). Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. PubMed. [Link]

-

Thore, S. N., Kauthale, S. S., & Gupta, A. K. (n.d.). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents. PubMed. [Link]

-

Li, W., He, Y., & Chen, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed. [Link]

-

Ali, N., Coleman, H., Taher, A., Sarg, M., & Elnagdi, N. H. (n.d.). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. AZoNetwork. [Link]

-

Thore, S. N., Gupta, A. K., & Kauthale, S. S. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. CORE. [Link]

-

Sasmal, P. K., Talwar, R., Swetha, J., Balasubrahmanyam, D., & Venkatesham, B. (n.d.). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. ChEMBL. [Link]

-

Li, W., He, Y., Chen, J., Li, X., & Zha, G. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

(2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Cerra, B., Zara, S., & Viale, F. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]

-

Xia, H., Wang, W., & Zhang, A. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed. [Link]

-

El-Metwally, A. M. (2023). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Yerragunta, V., Suman, D., Swamy, K., Anusha, V., Patil, P., & Naresh, M. (n.d.). Pyrazole and Its Biological Activity. PharmaTutor. [Link]

-

Xia, H. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. ResearchGate. [Link]

-

Al-Ostath, A. I. A., Al-Ghorbani, M., & Muthanna, B. K. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Kumar, R., & Kumar, S. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

-

Gläser, J., Schilling, K., & Böhme, L. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Moghal, S. A., El-Zahabi, H. S. A., & Al-Omair, M. A. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

-

Takate, S. J., Shinde, A. D., & Karale, B. K. (2019). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

-

Kauthale, S. S., Thore, S. N., & Gupta, A. K. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]

-

Sasmal, P. K., Talwar, R., & Swetha, J. (2011). Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists. PubMed. [Link]

- (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

-

(n.d.). Synthesis of Pyrazole derivatives (3a–h). ResearchGate. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl 5-amino-1H-pyrazole-3-carboxylate: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Methyl 5-amino-1H-pyrazole-3-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex bioactive molecules. This guide provides an in-depth analysis of the common starting materials and synthetic strategies employed in the preparation of this valuable intermediate, offering insights into the underlying chemical principles and practical considerations for laboratory synthesis.

Introduction to the 5-Aminopyrazole Scaffold

5-Aminopyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and an amino group at the C5 position.[3][4] The presence of multiple functional groups—the amino group, the pyrazole ring nitrogens, and in the case of our target molecule, a carboxylate group—renders them highly versatile for further chemical modifications. The synthesis of these compounds has been a subject of extensive research, leading to the development of several reliable synthetic routes.[1]

Key Synthetic Strategies and Starting Materials

The synthesis of this compound can be approached from several retrosynthetic perspectives. The most prevalent methods involve the condensation of a three-carbon dielectrophilic component with hydrazine or its derivatives.

The β-Ketonitrile Approach: A Versatile and Widely Used Method

The condensation of β-ketonitriles with hydrazines is arguably the most versatile and commonly employed method for the synthesis of 5-aminopyrazoles.[4] The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon.[4]

For the synthesis of this compound, the required β-ketonitrile precursor would be methyl 2-cyano-3-oxobutanoate or a related derivative.

Reaction Pathway:

Caption: Synthesis via the β-ketonitrile pathway.

Experimental Protocol (General):

-

Dissolve the β-ketonitrile in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate (or a substituted hydrazine) to the solution.

-

The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration, or by solvent evaporation and subsequent purification via recrystallization or column chromatography.

| Reagent/Condition | Role/Purpose | Typical Values |

| Solvent | Reaction medium | Ethanol, Acetic Acid |

| Temperature | Reaction kinetics | Room Temperature to Reflux |

| Reaction Time | To completion | 2-24 hours |

| Work-up | Isolation and purification | Crystallization, Chromatography |

The Cyanoacetohydrazide Pathway: A Direct and Efficient Route

Cyanoacetohydrazide is a highly versatile precursor in heterocyclic synthesis due to its multiple reactive functional groups.[5][6] It can be effectively utilized to construct the pyrazole ring of the target molecule.

Reaction Pathway:

The synthesis of pyrazoles from cyanoacetohydrazide often involves its reaction with a suitable 1,3-dielectrophile. For instance, reaction with an appropriate β-ketoester or its equivalent can lead to the desired product.

Caption: Synthesis from cyanoacetohydrazide.

Experimental Protocol (General):

-

Cyanoacetohydrazide and the chosen β-ketoester are dissolved in a solvent like ethanol or glacial acetic acid.[6]

-

A catalytic amount of a base (e.g., piperidine) or acid may be added to facilitate the reaction.

-

The mixture is heated under reflux for a specified period.

-

Work-up and purification are performed as described in the previous method.

The α,β-Unsaturated Nitrile Approach

Another significant route for the synthesis of 3(5)-aminopyrazoles involves the condensation of α,β-unsaturated nitriles with hydrazines.[1] For the target molecule, an appropriately substituted α,β-unsaturated nitrile bearing an ester group would be the key starting material.

Reaction Pathway:

Caption: Synthesis from an α,β-unsaturated nitrile.

Causality in Experimental Choices: The choice of a leaving group (e.g., methoxy) at the β-position of the unsaturated nitrile is crucial for the successful cyclization to the pyrazole ring.

The Dimethyl Acetylenedicarboxylate (DMAD) Method

A one-pot synthesis of a pyrazole carboxylate has been reported through the reaction of a hydrazine with dimethyl acetylenedicarboxylate (DMAD).[7] While the cited example uses phenylhydrazine to produce a 5-hydroxy-pyrazole, this approach highlights the potential of acetylenic esters as starting materials. To obtain the 5-amino derivative, a different synthetic design would be necessary, possibly involving a protected hydrazine derivative.

Reaction Pathway (Illustrative for a related pyrazole):

Caption: Illustrative synthesis using DMAD.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Advantages | Disadvantages |

| β-Ketonitrile | β-Ketonitrile, Hydrazine | High versatility, good yields, readily available starting materials.[4] | β-Ketonitriles can be unstable. |

| Cyanoacetohydrazide | Cyanoacetohydrazide, β-Ketoester | Direct, efficient, utilizes a versatile precursor.[5][6] | May require specific reaction conditions to control regioselectivity. |

| α,β-Unsaturated Nitrile | α,β-Unsaturated Nitrile, Hydrazine | Good for specific substitution patterns.[1] | Synthesis of the unsaturated nitrile precursor can be multi-step. |

| DMAD | Hydrazine derivative, DMAD | One-pot reaction.[7] | May lead to different isomers (e.g., hydroxy-pyrazole) depending on the hydrazine used. |

Conclusion

The synthesis of this compound can be achieved through several strategic pathways, with the choice of starting materials being a critical determinant of the overall efficiency and practicality of the synthesis. The β-ketonitrile and cyanoacetohydrazide routes represent robust and widely applicable methods. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are paramount for achieving high yields and purity of this important synthetic intermediate. This guide provides a foundational understanding for researchers to select the most appropriate synthetic strategy based on the availability of starting materials, desired scale of production, and laboratory capabilities.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soc.chim.it [soc.chim.it]

- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery

An in-depth technical guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The aminopyrazole nucleus represents a quintessential "privileged scaffold" in medicinal chemistry, evolving from a simple heterocyclic building block to the core of numerous blockbuster drugs.[1] This guide provides a comprehensive technical overview of the discovery and history of aminopyrazole compounds. We trace their journey from foundational synthetic methodologies to their pivotal role in two major therapeutic revolutions: the development of selective COX-2 inhibitors for anti-inflammatory therapy and the rise of kinase inhibitors in oncology.[2][3][4] This document details the causality behind key experimental choices, outlines validated protocols, and visualizes the complex biological pathways these compounds modulate. By synthesizing historical milestones with modern applications, including the recent approval of the BTK inhibitor Pirtobrutinib, this guide serves as an authoritative resource for professionals engaged in the art and science of drug discovery.[1]

Chapter 1: Introduction to the Aminopyrazole Scaffold

The Pyrazole Nucleus: Chemical Properties and Significance

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry due to its metabolic stability and versatile synthetic accessibility.[2][5] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to form critical interactions with a wide range of biological targets.[6] This has led to the development of pyrazole-containing drugs across numerous therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antidiabetic agents.[7]

The Amino Advantage: Transforming the Scaffold

The introduction of an amino (-NH2) group onto the pyrazole ring creates the aminopyrazole (AP) scaffold, a framework with dramatically enhanced utility in drug discovery.[2] This functionalization provides an additional, crucial point for hydrogen bonding, which is particularly effective for anchoring ligands within the active sites of enzymes like kinases.[4] Depending on the position of the amino group, APs are classified as 3-aminopyrazoles (3APs), 4-aminopyrazoles (4APs), or 5-aminopyrazoles (5APs), each offering distinct vectors for chemical modification and biological activity.[1] 5-Aminopyrazoles, for instance, are particularly versatile starting materials for creating fused heterocyclic systems with broad biological activity.[5][8]

A Brief History: From Early Discoveries to Modern Medicine

The therapeutic potential of pyrazole derivatives was recognized early on with the discovery of the antipyretic properties of Antipyrine.[9] Early bioactive aminopyrazoles include Aminophenazone and Metamizole, which feature an amino group at the 4-position.[2] However, the true explosion of interest in the aminopyrazole scaffold began in the late 20th century, driven by two key discoveries: the identification of cyclooxygenase (COX) isoforms and a deeper understanding of the human kinome. These breakthroughs set the stage for the rational design of highly selective and potent aminopyrazole-based drugs.

Chapter 2: Foundational Synthetic Strategies

The preparation of the aminopyrazole core is well-established, relying on robust and scalable cyclization reactions. The choice of starting materials dictates the final substitution pattern, allowing for a high degree of chemical diversity.

The Cornerstone Reaction: Condensation of Hydrazines with β-Ketonitriles

One of the most common and reliable methods for synthesizing 3(5)-aminopyrazoles is the condensation of a hydrazine with a β-ketonitrile.[10] The causality of this reaction lies in the dual electrophilic nature of the β-ketonitrile, which possesses both a ketone and a nitrile group susceptible to nucleophilic attack by the hydrazine.

-

Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine Addition: Add the selected hydrazine hydrate or hydrazine salt (1.1 eq) to the solution. If using a salt, a mild base (e.g., sodium acetate) may be added.

-

Condensation & Cyclization: Heat the reaction mixture to reflux for 2-6 hours. The initial step is the formation of a hydrazone intermediate via nucleophilic attack on the carbonyl group.[10]

-

Intramolecular Cyclization: The terminal nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of the five-membered aminopyrazole ring.[10]

-

Workup and Purification: Upon completion (monitored by TLC), cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Alternative Pathway: Cyclization with α,β-Unsaturated Nitriles

An alternative major route involves the condensation of hydrazines with α,β-unsaturated nitriles that contain a leaving group at the β-position (e.g., an alkoxy or amino group).[10][11] This method is particularly useful for synthesizing 5-amino-4-cyanopyrazoles from precursors like alkoxymethylenemalononitriles.[11] The reaction proceeds via a Michael addition followed by cyclization and elimination of the leaving group.

Workflow Diagram: Visualizing Core Aminopyrazole Synthesis

Caption: Primary synthetic routes to the aminopyrazole core.